molecular formula C30H48O10 B1150742 15,16-Di-O-acetyldarutoside CAS No. 1188282-02-1

15,16-Di-O-acetyldarutoside

Cat. No. B1150742
CAS RN: 1188282-02-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

15,16-Di-O-acetyldarutoside, also known as compound 5, is an ent-pimarane diterpenoid compound . It is isolated from the ethanol extract of Siegesbeckia orientalis .


Molecular Structure Analysis

The molecular formula of 15,16-Di-O-acetyldarutoside is C30H48O10 . Its molecular weight is 568.70 . The compound contains 91 bonds in total, including 43 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 4 six-membered rings, 2 ten-membered rings, 2 esters (aliphatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers (aliphatic) .

Scientific Research Applications

Anti-atopic Dermatitis Treatment

15,16-Di-O-acetyldarutoside has been identified as one of the vital active components in the treatment of Atopic Dermatitis (AD), a common but complex chronic inflammatory skin condition . The compound is highly correlated with potential targets and key targets (TNF-α, VEGFA, TLR4, STAT3, TLR2, STAT1, MMP9, IL-6, TRPV1 and PPARG) that are highly correlated with disease processes . It might exert its anti-AD effects by up-regulating PPARG and down-regulating TNF-α, VEGFA, TLR4, STAT3, TLR2, STAT1, MMP9, IL-6 and TRPV1 .

Pharmacological Research

As an ent-pimarane diterpenoid, 15,16-Di-O-acetyldarutoside is a valuable compound for pharmacological research. It can be used to study the effects of such compounds on various biological processes and diseases .

Ethnobotanical Studies

15,16-Di-O-acetyldarutoside is found in Siegesbeckia orientalis, a plant used in traditional medicine. Its presence can help researchers understand the medicinal properties of this plant .

Biochemical Research

The compound can be used in biochemical research to study its interactions with various enzymes and receptors .

Development of Therapeutic Agents

Given its potential effects on various biological targets, 15,16-Di-O-acetyldarutoside could be studied for the development of therapeutic agents for various diseases .

Molecular Docking Studies

15,16-Di-O-acetyldarutoside can be used in molecular docking studies to understand its interactions with various proteins and other biological molecules .

properties

IUPAC Name

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-acetyloxyethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O10/c1-16(32)37-15-23(38-17(2)33)29(5)11-9-19-18(13-29)7-8-21-28(3,4)22(10-12-30(19,21)6)40-27-26(36)25(35)24(34)20(14-31)39-27/h13,19-27,31,34-36H,7-12,14-15H2,1-6H3/t19-,20-,21-,22-,23+,24-,25+,26-,27+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALUKTCMUIGJEG-PECRXMDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of 15,16-Di-O-acetyldarutoside in the context of atopic dermatitis?

A1: 15,16-Di-O-acetyldarutoside is identified as one of the vital active components found in Herba Siegesbeckiae (HS) that exhibits potential therapeutic effects against atopic dermatitis (AD). [] While its specific mechanism of action requires further investigation, research suggests that HS, and potentially its constituent 15,16-Di-O-acetyldarutoside, might exert anti-AD effects by modulating the expression of specific proteins involved in inflammatory responses and skin barrier function. This modulation includes the up-regulation of peroxisome proliferator-activated receptor gamma (PPARG) and the down-regulation of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), vascular endothelial growth factor A (VEGFA), toll-like receptors (TLR2 and TLR4), signal transducer and activator of transcription proteins (STAT1 and STAT3), matrix metallopeptidase 9 (MMP9), interleukin 6 (IL-6), and transient receptor potential vanilloid 1 (TRPV1). []

Q2: Has the structure of 15,16-Di-O-acetyldarutoside been confirmed, and from what source was it isolated?

A2: Yes, the structure of 15,16-Di-O-acetyldarutoside, alongside other ent-pimarane diterpenoids, has been elucidated through spectroscopic studies. [] It was first isolated from the ethanol extract of Siegesbeckia orientalis, a plant known for its medicinal properties. []

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